2-(4-biphenylyl)-3-(3-pyridinylmethyl)-4(3H)-quinazolinone
Overview
Description
2-(4-biphenylyl)-3-(3-pyridinylmethyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C26H19N3O and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.152812238 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Optoelectronic Materials
Quinazoline derivatives have been identified as key components in the creation of novel optoelectronic materials. Their incorporation into π-extended conjugated systems significantly enhances the electroluminescent properties, making them valuable for fabricating organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Furthermore, arylvinylsubstituted quinazolines are explored for their potential in nonlinear optical materials and colorimetric pH sensors, while iridium complexes based on quinazoline derivatives show promise as high-efficiency phosphorescent materials for OLED applications (Lipunova et al., 2018).
Anticancer Activity
Quinazoline compounds have demonstrated significant anticancer properties, particularly against colorectal cancer. Modifications to the benzene and/or pyrimidine rings of the quinazoline structure, such as the addition of amino groups or substituted amino groups, have led to the development of novel analogues with enhanced anticancer properties. These derivatives inhibit the growth of colorectal cancer cells by modulating the expression of specific genes and proteins involved in cancer progression (Moorthy et al., 2023).
Corrosion Inhibition
Quinoline and quinazoline derivatives have been widely used as anticorrosive materials due to their high electron density, which enables them to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This property makes them effective in protecting against metallic corrosion (Verma et al., 2020).
Drug Discovery and Biological Activities
Quinazoline derivatives have been explored extensively in drug discovery, showing a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer effects. Their diverse pharmacological pathways offer a broad spectrum for the development of new bioactive molecules. The structural diversity of these compounds opens new fields in the search for active molecules with therapeutic potential (Demeunynck & Baussanne, 2013).
Properties
IUPAC Name |
2-(4-phenylphenyl)-3-(pyridin-3-ylmethyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O/c30-26-23-10-4-5-11-24(23)28-25(29(26)18-19-7-6-16-27-17-19)22-14-12-21(13-15-22)20-8-2-1-3-9-20/h1-17H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHVFITXPIZHCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3CC5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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